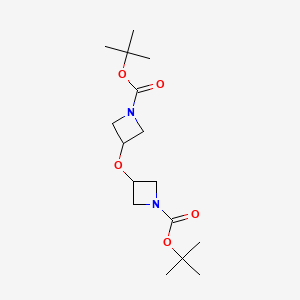![molecular formula C19H16N6O3 B2805260 3-(4-methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863018-41-1](/img/structure/B2805260.png)
3-(4-methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C19H16N6O3 and its molecular weight is 376.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
Triazole- and triazolopyrimidine-containing hybrids demonstrate significant potential in combating antibiotic-resistant strains of bacteria, such as Staphylococcus aureus. These compounds, including 1,2,3-triazole and 1,2,4-triazole hybrids, act through various mechanisms, including inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, and efflux pump inhibition. Notably, some hybrids have been successfully integrated into clinical practice to treat bacterial infections, highlighting their broad-spectrum antibacterial efficacy against drug-resistant forms (Li & Zhang, 2021).
Catalysis and Organic Synthesis
The versatility of triazoles extends to the field of catalysis and organic synthesis, where they serve as key intermediates and catalysts. For example, amino-1,2,4-triazoles are crucial raw materials in the fine organic synthesis industry, used in the production of agricultural products, pharmaceuticals, dyes, and other high-value chemicals. Their application ranges from agricultural chemicals to the synthesis of heat-resistant polymers and ionic liquids, demonstrating their broad utility in industrial chemistry (Nazarov et al., 2021).
Optical Sensors and Material Science
Pyrimidine derivatives, including triazolopyrimidines, have found applications as optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing probes. This utility, combined with their biological and medicinal significance, underscores the multifaceted applications of pyrimidines in both chemical sensing and material science (Jindal & Kaur, 2021).
Pharmaceutical Development
Triazole and pyrimidine scaffolds are integral to the development of new pharmaceutical agents due to their diverse biological activities. These heterocyclic compounds have been explored for their therapeutic potential in various domains, including anti-inflammatory, antimicrobial, antiviral, and anticancer applications. Their structural versatility allows for the synthesis of compounds with tailored biological activities, highlighting their importance in drug discovery and development (Ohloblina, 2022).
Propriétés
IUPAC Name |
3-[(4-methylphenyl)methyl]-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3/c1-13-2-4-15(5-3-13)11-24-18-17(21-22-24)19(26)23(12-20-18)10-14-6-8-16(9-7-14)25(27)28/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSZBYCNSJNNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethynylspiro[2.2]pentane](/img/structure/B2805178.png)


![2-ethylsulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2805186.png)
![Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2805188.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2805189.png)



![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2805194.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2805196.png)
![6-methyl-2-{3-methyl-5-[(4-methylphenyl)amino]-1H-pyrazol-1-yl}-1,4-dihydropyrimidin-4-one](/img/structure/B2805197.png)

![4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2805199.png)